Recombinant human insulin is a vital component in serum-free growth media for mammalian cells. These culture media are essential for growing large quantities of cells used in various research applications []. Supplementation with insulin stimulates cell proliferation, leading to increased yields of cells needed for research purposes [].
This application is particularly beneficial for the production of other therapeutic proteins. For instance, recombinant insulin can significantly enhance the production of monoclonal antibodies, virus vaccines, and gene therapy products by boosting cell growth and viability within the culture [, ].
Recombinant human insulin plays a crucial role in research efforts to understand insulin action and signaling pathways. Scientists can utilize it to study how insulin interacts with cells and regulates various physiological processes, including glucose uptake and metabolism [].
Recombinant insulin human, also referred to as insulin human, is a biosynthetic form of insulin produced through recombinant DNA technology. It is synthesized using microorganisms, typically Escherichia coli or yeast, which express the human insulin gene. This process results in a high-purity product that closely mimics the natural hormone produced by the pancreas in humans. Recombinant insulin consists of two polypeptide chains (A and B) linked by disulfide bonds, and it plays a crucial role in regulating glucose metabolism by promoting cellular uptake of glucose and its storage as glycogen in the liver and muscle tissues .
Insulin acts as a key that unlocks cells for glucose uptake. Here's the mechanism:
Recombinant insulin exhibits biological activities similar to those of natural human insulin:
The synthesis of recombinant insulin typically involves:
Recombinant insulin is primarily used for:
Research has indicated that recombinant insulin interacts with several biological molecules:
Recombinant insulin shares similarities with other types of insulins but has distinct characteristics that highlight its uniqueness:
| Compound Name | Source | Key Features |
|---|---|---|
| Porcine Insulin | Pig pancreas | Similar structure but may cause allergic reactions |
| Bovine Insulin | Cow pancreas | Higher antigenicity compared to human insulin |
| Insulin Lispro | Synthetic analog | Rapid-acting; modified for quicker absorption |
| Insulin Glargine | Synthetic analog | Long-acting; provides basal coverage |
| Insulin Aspart | Synthetic analog | Fast-acting; used for mealtime control |
Recombinant insulin stands out due to its high purity, consistent quality, and reduced immunogenicity compared to animal-derived insulins. Its production through recombinant technology allows for large-scale manufacturing at lower costs while maintaining efficacy in diabetes management .
The discovery of insulin in 1921 by Frederick Banting, Charles Best, and John Macleod revolutionized diabetes treatment. Initial animal-derived insulin extracts, sourced from bovine and porcine pancreases, faced limitations: impurities caused allergic reactions, and a global shortage loomed as diabetes prevalence rose. Early purification efforts by biochemist James Collip improved safety, but challenges persisted, including variability in potency and immunogenicity.
The advent of genetic engineering in the 1970s provided a solution. In 1978, scientists synthesized human insulin genes and inserted them into Escherichia coli. This breakthrough enabled mass production of insulin without relying on animal tissues. Eli Lilly’s Humulin, the first FDA-approved recombinant insulin (1982), used E. coli to produce A and B chains, which were then combined to form active insulin.
Key milestones:
Gene synthesis for recombinant insulin production requires sophisticated codon optimization strategies to achieve maximum protein expression in heterologous hosts [4] [5]. The genetic code redundancy, comprising 64 codons encoding 20 amino acids, provides multiple synonymous codon choices that significantly influence translation efficiency without altering the amino acid sequence [5]. Codon optimization addresses the fundamental challenge that different organisms exhibit distinct codon usage preferences, known as codon bias, which directly impacts transfer ribonucleic acid availability and ribosome binding efficiency [4] [5].
The optimization process considers multiple interconnected factors including transfer ribonucleic acid abundance in the host organism, guanine-cytosine content distribution, messenger ribonucleic acid secondary structure formation, and regulatory sequence interference [5] [6]. Effective codon optimization for insulin production typically achieves Codon Adaptation Index values exceeding 0.8 for Escherichia coli systems, corresponding to 3-10 fold increases in protein expression levels [4].
The optimization process involves systematic replacement of rare codons with frequently used alternatives while maintaining the identical amino acid sequence. Studies of human insulin gene optimization show that strategic codon selection based on Escherichia coli codon usage tables significantly improves both mRNA stability and ribosomal accessibility [7] [6].
Effective Number of Codons quantifies codon bias by measuring deviation from equal synonymous codon usage, with lower values indicating stronger bias toward specific codons [4]. Optimal insulin expression typically requires Effective Number of Codons values below 40, achieving 2-5 fold expression improvements [4]. This metric provides complementary information to Codon Adaptation Index, as genes with higher Codon Adaptation Index values generally exhibit lower Effective Number of Codons, reflecting efficient codon utilization patterns [4].
The negative correlation between Codon Adaptation Index and Effective Number of Codons enables dual optimization strategies that simultaneously maximize translation efficiency and minimize codon diversity. This approach proves particularly effective for insulin A and B chain production, where coordinated expression levels are critical for subsequent chain combination [7].
Guanine-cytosine content significantly influences messenger ribonucleic acid stability, secondary structure formation, and translation initiation efficiency [5] [6]. Optimal insulin gene constructs maintain guanine-cytosine content between 45-55%, achieving 1.5-3 fold expression enhancement while avoiding extreme compositional bias that can impair transcription or translation [6].
Excessive guanine-cytosine content promotes formation of stable secondary structures that inhibit ribosome binding and translation elongation. Conversely, extremely low guanine-cytosine content can destabilize messenger ribonucleic acid and reduce transcription efficiency. The optimization process employs algorithms that balance guanine-cytosine content while maintaining optimal codon usage patterns [5] [6].
Messenger ribonucleic acid secondary structure prediction and optimization represent critical components of insulin gene design [5]. Stable hairpin loops, stem-loop structures, and pseudoknots near the ribosome binding site can severely impair translation initiation and elongation [5] [6]. Optimization targets free energy values greater than -30 kilocalories per mole to ensure accessible ribosome binding sites and efficient translation [6].
Advanced computational tools evaluate potential secondary structure formation throughout the entire messenger ribonucleic acid sequence, enabling strategic codon selection that minimizes inhibitory structures while maintaining optimal usage bias. This approach proves particularly important for single-chain insulin constructs, where extended sequences increase secondary structure formation probability [6].
Expression vector design for insulin production requires integration of multiple functional elements that collectively enable efficient gene cloning, expression, and protein recovery [8] [9]. The fundamental vector architecture incorporates an origin of replication, selectable marker, promoter system, ribosome binding site, multiple cloning site, transcriptional terminator, and optional fusion tags or signal sequences [8] [10].
The origin of replication determines plasmid copy number and maintenance characteristics, with ColE1, pBR322, and pUC origins providing copy numbers ranging from 15-700 per cell [8]. Higher copy numbers generally correlate with increased protein expression but may impose metabolic burden on host cells. Selection markers, typically antibiotic resistance genes such as ampicillin or kanamycin resistance, maintain selective pressure ensuring plasmid retention throughout cultivation [8] [10].
The multiple cloning site facilitates gene insertion through strategically positioned unique restriction enzyme recognition sequences [8]. Effective insulin vector design incorporates BamHI, EcoRI, and HindIII sites among others, providing flexibility for different cloning strategies [10]. The arrangement and selection of restriction sites must consider the insulin gene sequence to avoid internal cutting sites that would fragment the target gene.
Modern vector construction often employs directional cloning strategies using asymmetric restriction sites, enabling efficient and oriented gene insertion. This approach proves particularly valuable for insulin production where proper orientation relative to regulatory sequences is critical for expression [9] [10].
Transcriptional terminators, such as T7 terminator and rrnB terminator sequences, provide essential mRNA processing signals that enhance transcript stability and reduce read-through transcription [8]. Efficient termination, typically achieving 95% transcription termination efficiency, prevents interference with downstream genetic elements and improves overall vector stability [10].
The selection and positioning of termination sequences influence both mRNA half-life and translation efficiency. Strong terminators reduce mRNA degradation from the 3' end, while weaker terminators may allow beneficial read-through in specific contexts [8].
Signal sequences, including PelB, OmpA, and DsbA sequences, direct recombinant insulin to specific cellular compartments, enabling secretory expression that facilitates downstream purification [8] [11]. These sequences achieve 60-90% secretion efficiency, significantly simplifying protein recovery by eliminating cell lysis requirements [11] [8].
The choice of signal sequence depends on the target cellular compartment and the specific insulin construct. Periplasmic targeting sequences prove particularly valuable for insulin production as the oxidizing periplasmic environment promotes proper disulfide bond formation essential for insulin bioactivity [12] [11].
The T7 promoter system represents the most widely used approach for recombinant insulin expression, capable of achieving very high expression levels up to 50% of total cellular protein [13] [14]. This system utilizes bacteriophage T7 ribonucleic acid polymerase, which demonstrates exceptional selectivity for T7 promoter sequences and remarkable transcriptional efficiency [13] [14].
The T7 system requires specialized Escherichia coli strains such as BL21(DE3) that carry chromosomal copies of the T7 ribonucleic acid polymerase gene under lac promoter control [13] [14]. Induction with isopropyl β-D-1-thiogalactopyranoside triggers T7 ribonucleic acid polymerase expression, which subsequently transcribes target genes from T7 promoters with exceptional efficiency [13].
However, the T7 system can suffer from basal expression problems, particularly in DE3 strains where leaky expression may occur before induction [13] [15]. Advanced vector designs incorporate T7 lysozyme co-expression or utilize improved strain backgrounds to minimize unwanted basal expression while maintaining high inducible expression levels [13].
The lac promoter system provides moderate expression levels of 5-15% total cellular protein with well-characterized regulatory mechanisms and cost-effective operation [13]. This system utilizes the lactose operon regulatory circuit, where the lac repressor (LacI) normally blocks transcription until isopropyl β-D-1-thiogalactopyranoside inducer relieves repression [13].
The lac promoter offers several advantages for insulin production including extensive characterization, predictable induction kinetics, and compatibility with standard Escherichia coli strains [13]. The moderate expression levels may actually benefit insulin production by reducing metabolic stress and improving protein folding quality, although total yields remain lower than T7 systems [13].
The tac promoter represents a hybrid system combining elements from both trp and lac operons, achieving high expression levels of 20-40% total cellular protein [13]. This promoter provides strong expression capability with good regulatory control, making it suitable for insulin production applications requiring high yields with manageable expression levels [13].
The tac system utilizes isopropyl β-D-1-thiogalactopyranoside induction similar to lac promoters but achieves significantly higher expression levels due to optimized promoter sequences. The regulatory complexity may require careful optimization for specific insulin constructs, but the system offers excellent balance between expression level and control [13].
The araBAD promoter system provides tight regulation with low leakiness, achieving moderate-high expression levels of 10-30% total cellular protein upon L-arabinose induction [13]. This system offers particular advantages for toxic or difficult-to-express proteins where tight regulation is essential for maintaining viable expression strains [13].
The araBAD system demonstrates excellent dose-response characteristics, enabling fine-tuned expression level control through arabinose concentration adjustment. However, catabolite repression by glucose can interfere with induction, requiring careful medium composition design for optimal performance [13].
Beyond promoter selection, regulatory element optimization encompasses ribosome binding site design, spacing optimization, and integration of additional control elements [8] [16]. The ribosome binding site, typically a Shine-Dalgarno sequence, must be positioned optimally relative to the start codon to achieve efficient translation initiation [8].
Spacing between the ribosome binding site and start codon critically influences translation efficiency, with optimal spacing typically ranging from 5-8 nucleotides. Advanced vector designs may incorporate multiple ribosome binding sites or modified sequences to enhance translation initiation rates [8] [16].
Ubiquitin fusion represents a highly effective strategy for enhancing insulin expression, achieving 5-20 fold increases in protein accumulation [17] [18]. This approach fuses insulin chains to the carboxyl terminus of ubiquitin, creating stable fusion proteins that resist proteolytic degradation and enhance overall expression levels [17] [18].
The ubiquitin fusion system offers several advantages including enhanced protein stability, improved translation efficiency, and simplified purification through ubiquitin-specific proteases [17]. The 8.5 kilodalton ubiquitin tag provides sufficient size to protect fused insulin chains from degradation while remaining small enough to minimize purification complexity [18].
Cleavage of insulin chains from ubiquitin utilizes ubiquitin-specific proteases that recognize the carboxyl terminus of ubiquitin and cleave immediately after the glycine residue. This specificity ensures precise cleavage without amino acid additions to the insulin sequence, maintaining native bioactivity [17] [18].
Glutathione S-transferase fusion provides exceptional expression enhancement of 10-50 fold increase, making it one of the most effective fusion strategies for insulin production [19]. The 26 kilodalton glutathione S-transferase tag promotes soluble expression, facilitates purification through glutathione affinity chromatography, and enhances overall protein stability [19].
The glutathione S-transferase system enables single-step purification using immobilized glutathione, achieving 85-98% recovery efficiency [19]. The fusion protein can be cleaved using Factor Xa or thrombin proteases, which recognize specific cleavage sites engineered between glutathione S-transferase and insulin sequences [19].
For insulin production, glutathione S-transferase fusion proves particularly valuable for single-chain insulin constructs where soluble expression is desired. The large fusion partner may provide sufficient steric protection to prevent aggregation while maintaining insulin bioactivity [19].
Maltose-binding protein fusion achieves the highest expression enhancement among commonly used fusion tags, with 20-100 fold increases in protein accumulation [19]. The 42 kilodalton maltose-binding protein promotes formation of inclusion bodies, which can be advantageous for insulin production by concentrating the target protein and protecting it from proteolytic degradation [19].
The maltose-binding protein system enables purification through amylose affinity chromatography with 90-99% recovery efficiency [19]. Cleavage utilizes Factor Xa or TEV protease recognition sites engineered at the fusion junction, providing precise separation of insulin from the fusion partner [19].
Despite the large size of maltose-binding protein, this fusion strategy proves highly effective for insulin production, particularly for constructs requiring high expression levels. The inclusion body formation may actually facilitate downstream processing by simplifying initial protein recovery [19].
Small ubiquitin-like modifier fusion provides moderate expression enhancement of 3-15 fold increase with an 11 kilodalton fusion partner [19]. This system offers advantages including enhanced protein folding, improved solubility, and efficient cleavage using Small ubiquitin-like modifier-specific proteases [19].
The Small ubiquitin-like modifier system achieves 70-90% recovery efficiency and provides good balance between expression enhancement and fusion partner size [19]. The relatively small fusion tag minimizes potential interference with insulin bioactivity while providing substantial expression benefits [19].
Advanced fusion strategies continue to emerge, including SILK fusion proteins that utilize pH-dependent cleavage mechanisms and oleosin fusion for plant-based production systems [19] [20]. The SILK fusion achieves 5-25 fold expression enhancement with pH-controlled release, while oleosin fusion in plant systems can achieve remarkable 50-200 fold increases [19] [20].
Oleosin fusion specifically targets recombinant proteins to oil bodies in plant seeds, enabling extremely high expression levels and simplified purification through liquid-liquid phase separation [20]. This approach shows particular promise for large-scale insulin production with potential cost advantages over traditional bacterial systems [20].